4-methyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines are a class of compounds that contain a pyrimidine ring fused with a thiophene and a triazole ring . These compounds are of interest in medicinal chemistry due to their potential biological activities.
Synthesis Analysis
The synthesis of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines can be achieved through several methods. One common method involves the cyclization of appropriately substituted thiophenes .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a fused ring system containing a pyrimidine ring, a thiophene ring, and a triazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific substituents present. They are often solid at room temperature and may have varying degrees of solubility in different solvents .Mechanism of Action
Safety and Hazards
As with any chemical compound, the safety and hazards associated with these compounds can vary widely depending on the specific compound and its properties. It is always important to handle chemical compounds in a safe manner and to be aware of any specific hazards associated with a particular compound .
Future Directions
Properties
IUPAC Name |
12-[(4-ethenylphenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-3-11-4-6-12(7-5-11)10-24-17-19-18-16-20(2)15(22)14-13(21(16)17)8-9-23-14/h3-9H,1,10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNOMWXQJOLFKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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